molecular formula C20H30BN3O5 B3301897 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-61-1

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester

Cat. No.: B3301897
CAS No.: 913388-61-1
M. Wt: 403.3 g/mol
InChI Key: MCXMWVZFHCYQED-UHFFFAOYSA-N
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Description

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester (hereafter referred to as Compound A) is a boronic acid-containing indole derivative with a complex substituent pattern. Its molecular formula is C19H27BN2O4, and it has a molecular weight of 358.24 g/mol . Key structural features include:

  • A borono group at the 2-position of the indole ring, which may enhance binding to biological targets (e.g., proteases) via reversible covalent interactions.
  • A piperazinylmethyl group at the 5-position, modified with a 2-hydroxyethyl substituent on the piperazine nitrogen. This group likely improves solubility and pharmacokinetic properties.
  • A tert-butyl ester protecting group at the 1-position, which stabilizes the carboxylic acid moiety during synthesis .

Properties

IUPAC Name

[5-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BN3O5/c1-20(2,3)29-19(26)24-17-5-4-15(12-16(17)13-18(24)21(27)28)14-23-8-6-22(7-9-23)10-11-25/h4-5,12-13,25,27-28H,6-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXMWVZFHCYQED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCN(CC3)CCO)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70723279
Record name [1-(tert-Butoxycarbonyl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-61-1
Record name 1-(1,1-Dimethylethyl) 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913388-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(tert-Butoxycarbonyl)-5-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70723279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester is a complex indole derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Indole and its derivatives are known for their diverse pharmacological properties, including antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound by examining relevant studies and findings.

Chemical Structure and Properties

The compound features a boron atom, which is often associated with enhanced biological activity due to its ability to form stable complexes with various biomolecules. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the hydroxyethyl group may enhance solubility and bioavailability.

Biological Activity Overview

Research indicates that indole derivatives can exhibit significant biological activities. The specific biological activities of This compound remain under investigation; however, related compounds have shown promising results in various assays.

Antiviral Activity

Indole derivatives have been explored as potential inhibitors of viral integrases. For instance, indole-2-carboxylic acid derivatives have demonstrated inhibitory effects on HIV-1 integrase with IC50 values ranging from 0.130.13 to 6.85μM6.85\,\mu M . These findings suggest that structural modifications on the indole core can significantly enhance antiviral potency.

Anticancer Activity

Indoles are also recognized for their anticancer properties. Studies have shown that certain indole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways . The specific activity of the compound against different cancer cell lines warrants further exploration.

Structure-Activity Relationship (SAR)

The biological activity of indole derivatives often correlates with their structural features. Key modifications that enhance activity include:

  • Substitution Patterns : The introduction of halogenated groups or long-chain alkyl groups at specific positions on the indole ring has been shown to improve binding affinity and inhibitory potency against targets like HIV integrase .
  • Functional Groups : The presence of functional groups such as carboxylic acids and amines can influence solubility and interaction with biological targets .

Data Tables

The following table summarizes key findings related to the biological activity of indole derivatives similar to the compound :

CompoundTargetIC50 (µM)Mechanism
Indole-2-carboxylic acidHIV-1 Integrase0.13 - 6.85Strand transfer inhibition
Indole derivativesCancer cell linesVariesInduction of apoptosis
Boron-containing indolesVariousNot specifiedMetal chelation

Case Studies

Several studies highlight the promising nature of indole derivatives:

  • Case Study 1 : A study evaluated a series of indole derivatives for their ability to inhibit HIV-1 integrase. The most potent derivative exhibited an IC50 value significantly lower than that of the parent compound, demonstrating the importance of structural optimization .
  • Case Study 2 : Research on boron-containing compounds indicated that these structures could enhance biological activity through unique interaction mechanisms with biomolecules, suggesting potential therapeutic applications in oncology and virology .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Compound A is part of a family of indole-based boronic esters with modifications on the piperazinyl/piperidinyl substituents. Below is a comparative analysis of key analogs:

Compound ID Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Hydrogen Bond Donors/Acceptors Key Structural Differences
Compound A [[4-(2-hydroxyethyl)-1-piperazinyl]methyl] C19H27BN2O4 358.24 3 donors, 6 acceptors Hydroxyethyl group enhances polarity.
Compound B [(4,4-dimethoxy-1-piperidinyl)methyl] C21H31BN2O6 418.29 3 donors, 8 acceptors Dimethoxy groups increase lipophilicity but reduce hydrogen bonding capacity.
Compound C [[1-(tert-butoxycarbonyl)-4-piperidinyl]amino] C23H34BN3O6 459.35 4 donors, 8 acceptors Amino linkage introduces basicity; tert-butoxycarbonyl (Boc) group adds steric bulk.
Compound D [[4-(tert-butoxycarbonyl)-1-piperazinyl]sulfonyl] C22H32BN3O8S 509.38 3 donors, 10 acceptors Sulfonyl group increases acidity and hydrogen bond acceptors.
Compound E [(4-methyl-1-piperazinyl)carbonyl] C19H26BN3O4 371.25 2 donors, 6 acceptors Carbonyl group reduces flexibility; methyl substitution lowers solubility.

Bioactivity and Target Interactions

  • Compound A: The hydroxyethyl-piperazinyl group likely improves water solubility, enhancing bioavailability.
  • Compound B : The dimethoxy-piperidinyl group may reduce solubility compared to Compound A, but increased lipophilicity could enhance membrane permeability .
  • Compound C: The Boc-protected amino group may stabilize the compound in acidic environments (e.g., gastrointestinal tract), making it suitable for oral administration .
  • Compound E : The methyl-piperazinylcarbonyl group simplifies the structure but may reduce target specificity due to decreased hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester

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